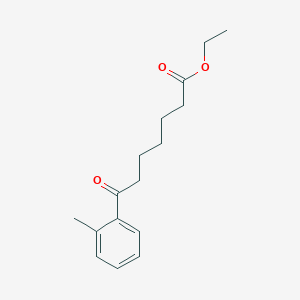

Ethyl 7-(2-methylphenyl)-7-oxoheptanoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Ethyl 7-(2-methylphenyl)-7-oxoheptanoate is a chemical compound of interest in synthetic organic chemistry, particularly in the synthesis of various intermediates and compounds with potential applications in material science, medicinal chemistry, and catalysis. The compound's synthesis, structure, and properties are crucial for its application in these fields.

Synthesis Analysis

The synthesis of ethyl or methyl 7-oxoheptanoate, a related compound, can be achieved through the oxidation of ethyl or methyl 7-hydroxyheptanoate, which in turn is obtained from the reaction of cycloheptanone with potassium persulfate in ethanol or methanol. This process allows for good yields and demonstrates a practical approach to obtaining oxoheptanoate derivatives (Ballini, Marcantoni, & Petrini, 1991).

Molecular Structure Analysis

The molecular structure of compounds closely related to this compound, such as ethyl 2-Z-phenylhydrazono-3-E-methylthio(thioxo)methylhydrazone-butanoate, has been determined by X-ray diffraction. These compounds typically exhibit specific spatial arrangements contributing to their reactivity and interaction with other molecules (P. Wu, 2014).

Chemical Reactions and Properties

Ethyl 7-chloro-2-oxoheptylate, a structurally similar compound, serves as an intermediate in various chemical syntheses. Its preparation involves multiple steps, including esterification, cyclization, and oxidation, highlighting the compound's versatility in synthetic chemistry (Chen Xin-zhi, 2006).

Physical Properties Analysis

The physical properties of this compound and its derivatives, such as solubility, melting point, and boiling point, are essential for their application in synthesis and material science. These properties are influenced by the molecular structure and the presence of functional groups.

Chemical Properties Analysis

The chemical properties, including reactivity with other compounds, stability under various conditions, and potential for further functionalization, are critical for the application of this compound in synthetic pathways. Its ability to undergo various chemical reactions makes it a valuable intermediate in organic synthesis.

Scientific Research Applications

Synthesis and Medicinal Chemistry

- Antiproliferative Activity : A derivative of the compound, when synthesized with an adamantane fragment, showed moderate cytotoxicity against human epithelial lung carcinoma cells A549, indicating potential antiproliferative activity (Nurieva et al., 2015).

- Intricate Synthesis : Ethyl 7-chloro-2-oxohepanoate, a related compound, was analyzed for its purity and its main trace impurity, offering insights into the complex synthesis and analysis processes involved in producing and characterizing similar esters (Ding Li, 2007).

- Intermediate in Pharmaceutical Synthesis : Ethyl 7-chloro-2-oxoheptylate has been identified as an intermediate in the synthesis of cilastatin, a drug used to prevent the degradation of certain antibiotics, showcasing the role of similar compounds in the pharmaceutical manufacturing process (Chen Xin-zhi, 2006).

Analytical and Material Science

- Gas Chromatography and Mass Spectrometry : The study on ethyl 7-chloro-2-oxohepanoate also illustrates the application of gas chromatography and mass spectrometry (GC-MS) in identifying and analyzing chemical compounds, highlighting the critical role of these techniques in chemical research and quality control (Ding Li, 2007).

Other Notable Applications

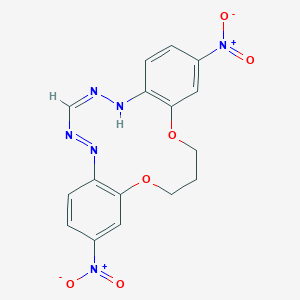

- Photoinduced Oxidative Annulation : A method involving photoinduced direct oxidative annulation of related compounds was developed, providing access to functionalized polyheterocyclic compounds. This showcases the potential of these compounds in synthesizing complex molecular architectures for various applications (Jin Zhang et al., 2017).

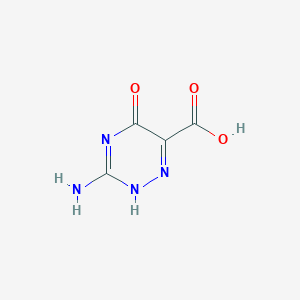

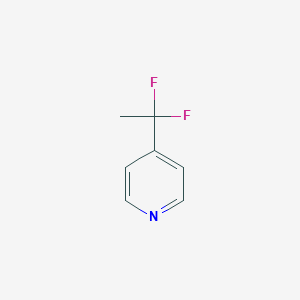

- Synthesis of Dipeptide Attached to Triazole-Pyridine Moiety : A novel dipeptide derivative was synthesized and showed good antimicrobial activity, illustrating the versatility of such compounds in developing new antimicrobial agents (I. Abdel-Ghany et al., 2013).

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

ethyl 7-(2-methylphenyl)-7-oxoheptanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22O3/c1-3-19-16(18)12-6-4-5-11-15(17)14-10-8-7-9-13(14)2/h7-10H,3-6,11-12H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOTSGUMPXTUTSN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCCCCC(=O)C1=CC=CC=C1C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90645545 |

Source

|

| Record name | Ethyl 7-(2-methylphenyl)-7-oxoheptanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90645545 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.34 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

122115-55-3 |

Source

|

| Record name | Ethyl 2-methyl-ζ-oxobenzeneheptanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=122115-55-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 7-(2-methylphenyl)-7-oxoheptanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90645545 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1,2,5,8,9,10-Hexahydro-2,5,8,10-tetraoxo-4,6-dipropylpyrido[3,2-g]quinoline-3,7-dicarboxylic acid](/img/structure/B53866.png)

![(1S,6R)-6-methyl-3-propan-2-yl-7-oxabicyclo[4.1.0]hept-2-ene](/img/structure/B53872.png)

![2-(Chloromethyl)-7-methylimidazo[1,2-a]pyridine](/img/structure/B53878.png)